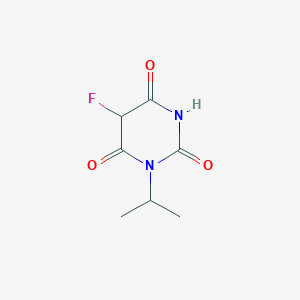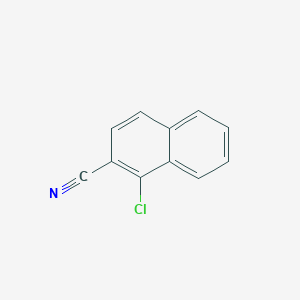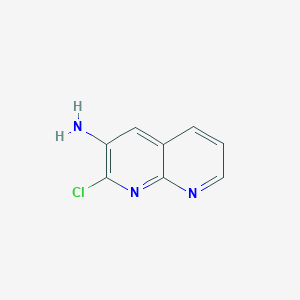![molecular formula C6H14ClNOSi B11909541 3-[(Chloromethyl)(dimethyl)silyl]propanamide CAS No. 19182-75-3](/img/structure/B11909541.png)
3-[(Chloromethyl)(dimethyl)silyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Chloromethyl)dimethylsilyl)propanamide is an organosilicon compound with the molecular formula C6H14ClNOSi and a molecular weight of 179.72 g/mol . This compound is characterized by the presence of a chloromethyl group attached to a dimethylsilyl moiety, which is further connected to a propanamide group. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Chloromethyl)dimethylsilyl)propanamide typically involves the reaction of chloromethylsilane with propanamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of 3-((Chloromethyl)dimethylsilyl)propanamide may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound in its pure form .
化学反応の分析
Types of Reactions
3-((Chloromethyl)dimethylsilyl)propanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding oxides .
科学的研究の応用
3-((Chloromethyl)dimethylsilyl)propanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is used in the modification of biomolecules and in the study of biological processes involving silicon-containing compounds.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-((Chloromethyl)dimethylsilyl)propanamide involves its interaction with various molecular targets and pathways. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dimethylsilyl moiety can interact with other silicon-containing compounds, influencing the overall reactivity and stability of the compound .
類似化合物との比較
Similar Compounds
- 3-((Chloromethyl)dimethylsilyl)propanoic acid
- 3-((Chloromethyl)dimethylsilyl)propanol
- 3-((Chloromethyl)dimethylsilyl)propylamine
Comparison
Compared to similar compounds, 3-((Chloromethyl)dimethylsilyl)propanamide is unique due to the presence of the amide group, which imparts different chemical and physical properties. The amide group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. Additionally, the presence of the dimethylsilyl moiety provides unique reactivity patterns that are not observed in other similar compounds .
特性
CAS番号 |
19182-75-3 |
|---|---|
分子式 |
C6H14ClNOSi |
分子量 |
179.72 g/mol |
IUPAC名 |
3-[chloromethyl(dimethyl)silyl]propanamide |
InChI |
InChI=1S/C6H14ClNOSi/c1-10(2,5-7)4-3-6(8)9/h3-5H2,1-2H3,(H2,8,9) |
InChIキー |
RWBNDSJMWUOXSR-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CCC(=O)N)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


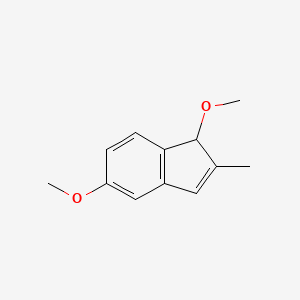

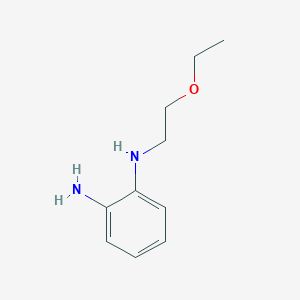
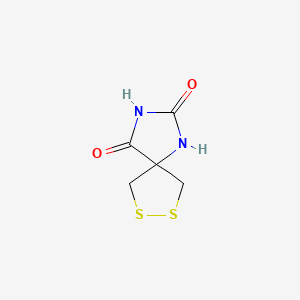

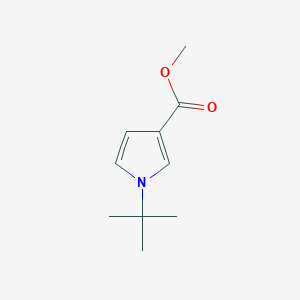
![5,7-Dichloroimidazo[1,5-a]pyridine](/img/structure/B11909495.png)

